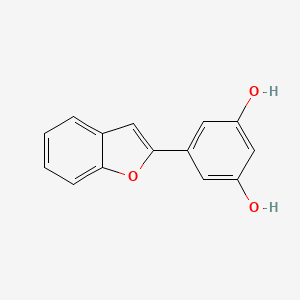
1,3-苯二酚,5-(2-苯并呋喃基)-
描述
1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as 5-APDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used in research for its potential therapeutic effects.
科学研究应用
电化学合成和应用
苯二酚的电化学氧化已被探索用于合成高度共轭的苯并呋喃衍生物。这些衍生物通过迈克尔加成反应生成,提供了一种在不使用有毒试剂的情况下生成新化合物的的方法。该过程因其在环境条件下的应用以及在制造具有特定化学性质的新型材料方面的潜力而引人注目(Rafiee & Nematollahi, 2007)。
抗菌活性
已经合成了新的苯并呋喃基-1,3-苯并恶嗪和 1,3-苯并恶嗪-2-酮,表明苯并呋喃部分在通过不同桥连接时表现出抗菌活性。这一发现指出了这些化合物在开发新的抗菌剂中的潜在用途(Ujjinamatada, Appala, & Agasimundin, 2006)。
分析化学应用
已经通过毛细管区带电泳研究了苯二酚及其异构体的分离和迁移行为,突出了它们在分析化学中分离染料中间体和其他相关化合物方面的效用(Lin & Chen, 2000)。
神经保护特性
一系列(E)芪类衍生物,其类似于反式白藜芦醇的结构并含有类似于 1,3-苯二酚的羟基,表现出显着的神经保护活性。这些发现表明这些化合物在治疗神经退行性疾病中的潜在治疗应用,而不会影响内分泌癌症风险或药物解毒机制(Villalonga-Barber et al., 2011)。
属性
IUPAC Name |
5-(1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTDCNYCFAJAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348893 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediol, 5-(2-benzofuranyl)- | |
CAS RN |
439900-83-1 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



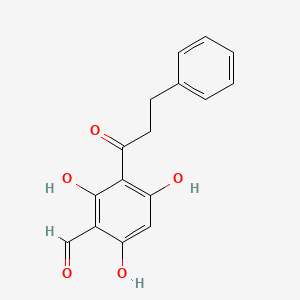
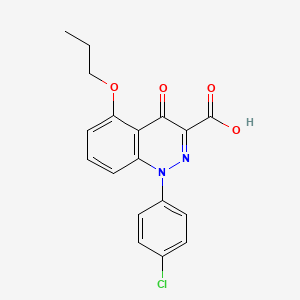
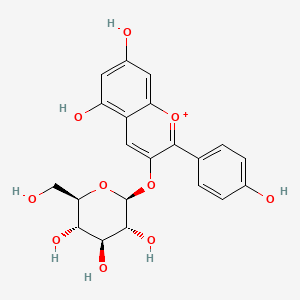
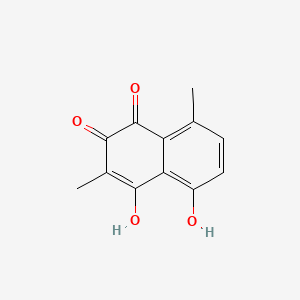
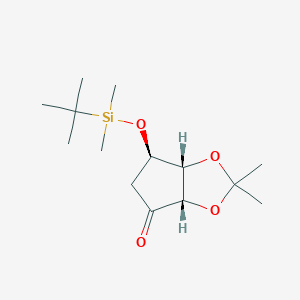
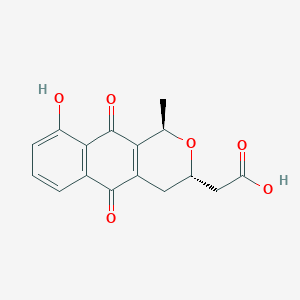
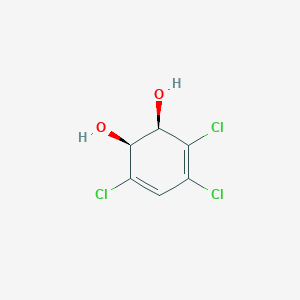
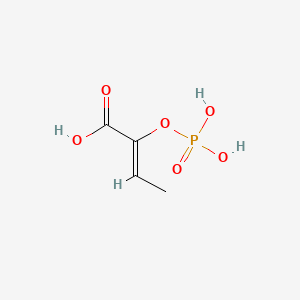
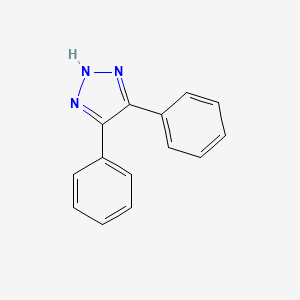
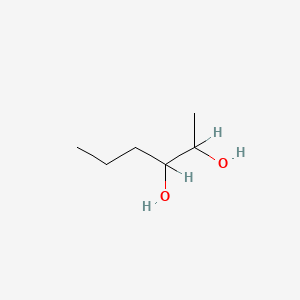
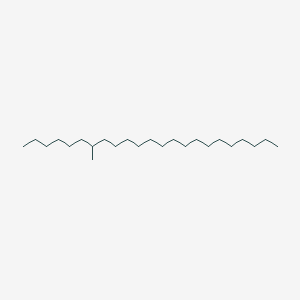
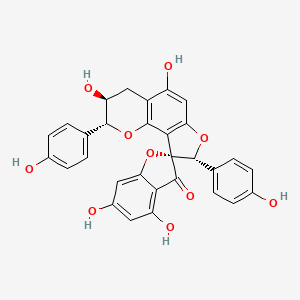
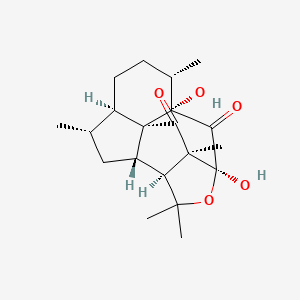
![[2-(4-Aminophenyl)-1-hydroxy-1-phosphono-ethyl]phosphonic acid](/img/structure/B1196534.png)